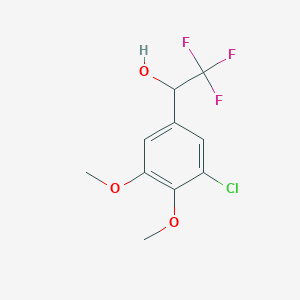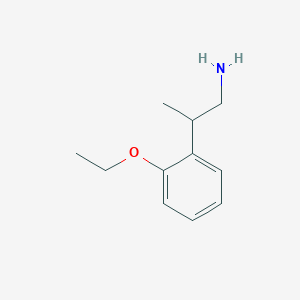
2-(2-Ethoxyphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound is also known by its IUPAC name, 1-(2-ethoxyphenyl)-1-propanamine .
Preparation Methods
The synthesis of 2-(2-Ethoxyphenyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with nitroethane to form 2-(2-ethoxyphenyl)-2-nitropropene, which is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-Ethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Scientific Research Applications
2-(2-Ethoxyphenyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand for various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(2-Ethoxyphenyl)propan-1-amine can be compared with other similar compounds, such as:
2-(2-Methoxyphenyl)propan-1-amine: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
2-(2-Hydroxyphenyl)propan-1-amine: The presence of a hydroxy group can significantly alter the compound’s reactivity and interactions with biological targets.
2-(2-Chlorophenyl)propan-1-amine: The chloro group introduces different electronic effects, potentially affecting the compound’s chemical behavior and biological activity.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-13-11-7-5-4-6-10(11)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3 |
InChI Key |
NCEUYMBWYMBLJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


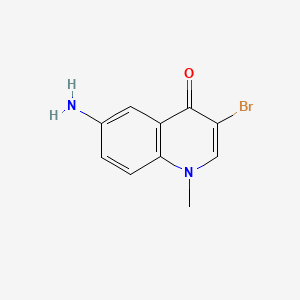

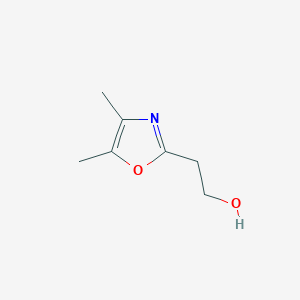
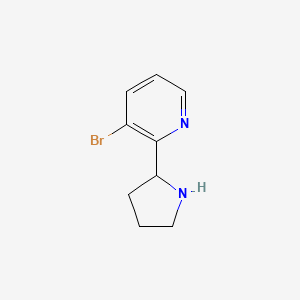
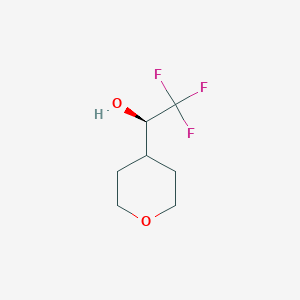
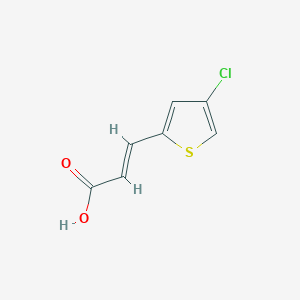
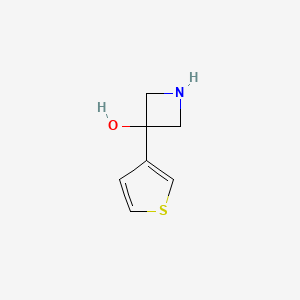
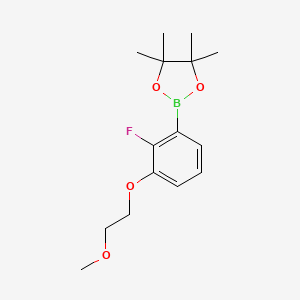
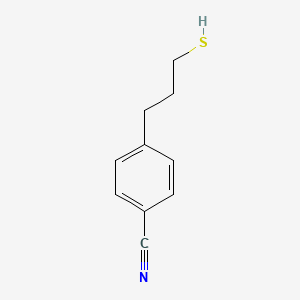

![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
